molecular formula C16H14BrFN2O3 B2724748 N-(2-bromo-4-fluorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034491-28-4

N-(2-bromo-4-fluorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No. B2724748
CAS RN: 2034491-28-4
M. Wt: 381.201
InChI Key: IGVAVZDDSDHOFA-UHFFFAOYSA-N
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Description

N-(2-bromo-4-fluorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, commonly known as BFN, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BFN is a nicotinamide derivative and belongs to the class of compounds known as PARP inhibitors. PARP inhibitors have shown promise in the treatment of cancer, inflammation, and other diseases. BFN, in particular, has been studied for its potential as a cancer therapeutic agent.

Scientific Research Applications

Structural Analysis and Biological Importance

  • Crystal Structure and Biological Roles : Compounds similar to N-(2-bromo-4-fluorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, such as N-(4-bromophenyl)-5,6-dichloronicotinamide, have been analyzed for their crystal structure, which is crucial in understanding their biological roles as herbicidal, pesticidal, or fungicidal agents (Jethmalani et al., 1996).

Supramolecular Chemistry

  • Supramolecular Arrays : The use of nicotinamide in forming supramolecular arrays, as in the synthesis of copper(II) halogenobenzoates complexes, demonstrates its role in creating intricate molecular structures with potential applications in materials science and molecular electronics (Halaška et al., 2016).

Medicinal Chemistry

  • Antimicrobial and Fungicidal Activities : Derivatives of nicotinic acid, like the 4-thiazolidinones with 2-amino-6-methylbenzothiazole, have shown significant antimicrobial and fungicidal activities, highlighting their importance in the development of new therapeutic agents (Patel & Shaikh, 2010). Similarly, N-(thiophen-2-yl) nicotinamide derivatives have been synthesized for their fungicidal properties against cucumber downy mildew, indicating the potential for agricultural applications (Wu et al., 2022).

Neuroprotection

  • Na+/Ca2+ Exchange Inhibition : Studies on compounds like YM-244769, which is structurally related to nicotinamide derivatives, have shown that selective inhibition of the Na+/Ca2+ exchanger can offer protection against neuronal cell damage, suggesting therapeutic potentials for neurological conditions (Iwamoto & Kita, 2006).

properties

IUPAC Name

N-(2-bromo-4-fluorophenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrFN2O3/c17-13-7-11(18)2-3-14(13)20-16(21)10-1-4-15(19-8-10)23-12-5-6-22-9-12/h1-4,7-8,12H,5-6,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVAVZDDSDHOFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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